![molecular formula C24H27NO2 B1385358 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline CAS No. 1040687-71-5](/img/structure/B1385358.png)
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline is a versatile chemical compound with the molecular formula C24H27NO2 and a molecular weight of 361.48 g/mol . This compound is widely used in scientific research due to its unique structure, which allows for diverse applications, including drug development, polymer synthesis, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline typically involves the reaction of 4-tert-butylphenol with 2-chloroethylamine hydrochloride in the presence of a base, followed by the reaction with 4-phenoxyaniline. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in proteomics research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as organic electronics and specialty polymers.
Mécanisme D'action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{2-[4-(tert-Butyl)phenoxy]ethyl}-4-phenoxyaniline
- **this compound
- **this compound
Uniqueness
This compound stands out due to its unique combination of phenoxy and aniline groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-phenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-24(2,3)19-9-13-21(14-10-19)26-18-17-25-20-11-15-23(16-12-20)27-22-7-5-4-6-8-22/h4-16,25H,17-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZNANGQXHXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
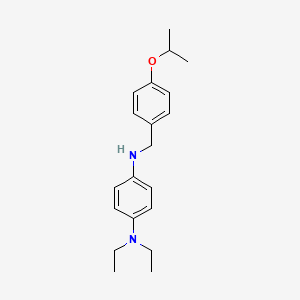

![1'H-[1,4'-bipyrazol]-4-amine](/img/structure/B1385279.png)
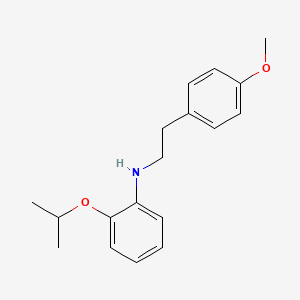
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)
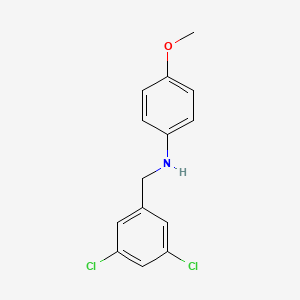
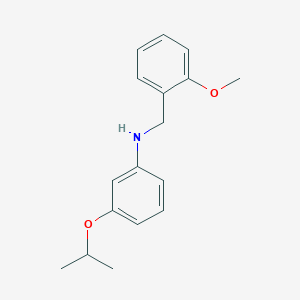
![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)
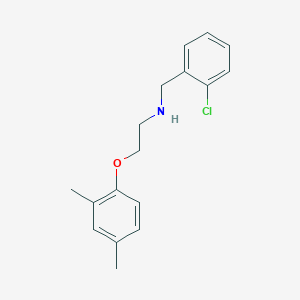
![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
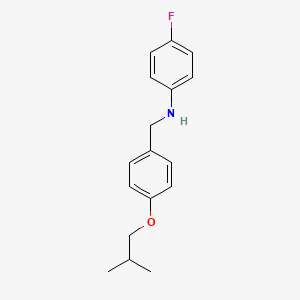
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)

